4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, a fluoro-methyl-benzothiazole moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 4-fluoro-3-methyl aniline and carbon disulfide in the presence of a base.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base.
Formation of the Benzamide Group: The final step involves the coupling of the benzothiazole derivative with 4-ethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-fluoro-3-methylphenyl)benzamide
- 4-ethoxy-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-yl)acetamide
- 4-ethoxy-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
Uniqueness
4-ethoxy-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core and ethoxy group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-3-22-12-9-7-11(8-10-12)16(21)19-17-20(2)15-13(18)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLUGBHGXSDGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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